molecular formula C14H18N2O2S B3085032 N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide CAS No. 1148027-05-7

N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B3085032
CAS No.: 1148027-05-7
M. Wt: 278.37 g/mol
InChI Key: PFKWBUMANLCJPF-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a cyanocyclohexyl group

Mechanism of Action

Target of Action

Similar compounds have been found to target the ryanodine receptor (ryr), an important target for the development of novel insecticides .

Mode of Action

It’s known that azo compounds, which this compound is a derivative of, decompose photochemically, thermally, and enzymatically through heterolytic or homolytic mechanisms . This decomposition can result in the formation of C-centered radicals .

Biochemical Pathways

It’s worth noting that similar compounds, such as n-cyanoacetamides, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Pharmacokinetics

A related compound, 1-cyanocyclohexaneacetic acid, has been synthesized using a nitrilase from acidovorax facilis 72w . This suggests that similar enzymatic processes could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide.

Result of Action

The decomposition of azo compounds, which this compound is a derivative of, usually results in the formation of c-centered radicals . These radicals could potentially interact with various cellular components, leading to a range of effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the thermal stability of azo compounds, which this compound is a derivative of, can be influenced by factors such as substituents, structural rigidity, tautomerism, hydrogen bonding interaction, and spatial hindrance . These factors could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-cyanocyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)acetamide
  • N-(4-cyanotetrahydro-2H-pyran-4-yl) derivatives
  • (1-Cyanocyclohexyl)acetic acid

Uniqueness

N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both a cyanocyclohexyl group and a sulfonamide group, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-12-5-7-13(8-6-12)19(17,18)16-14(11-15)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKWBUMANLCJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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